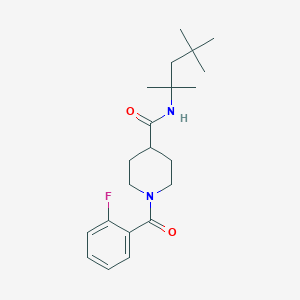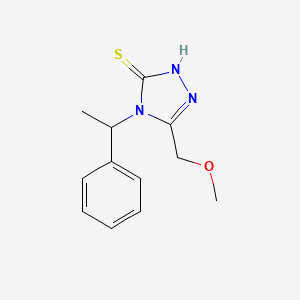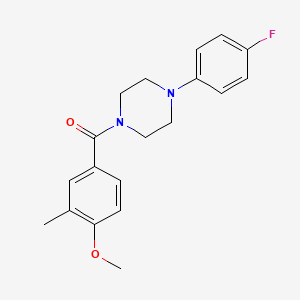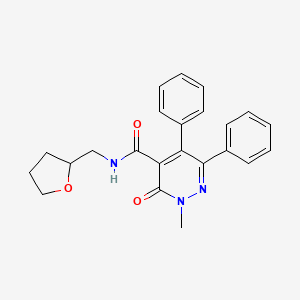
1-(2-fluorobenzoyl)-N-(1,1,3,3-tetramethylbutyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
1-(2-fluorobenzoyl)-N-(1,1,3,3-tetramethylbutyl)-4-piperidinecarboxamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Wirkmechanismus
1-(2-fluorobenzoyl)-N-(1,1,3,3-tetramethylbutyl)-4-piperidinecarboxamide works by inhibiting the activity of BTK, which is a key component of the B-cell receptor signaling pathway. BTK is required for the activation of downstream signaling molecules, which promote B-cell survival and proliferation. Inhibition of BTK by 1-(2-fluorobenzoyl)-N-(1,1,3,3-tetramethylbutyl)-4-piperidinecarboxamide leads to the suppression of B-cell receptor signaling and the induction of apoptosis in B-cells.
Biochemical and Physiological Effects:
1-(2-fluorobenzoyl)-N-(1,1,3,3-tetramethylbutyl)-4-piperidinecarboxamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. It has also been shown to inhibit B-cell receptor signaling and induce apoptosis in B-cells. In addition, 1-(2-fluorobenzoyl)-N-(1,1,3,3-tetramethylbutyl)-4-piperidinecarboxamide has been shown to have minimal off-target effects and good pharmacokinetic properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1-(2-fluorobenzoyl)-N-(1,1,3,3-tetramethylbutyl)-4-piperidinecarboxamide in lab experiments is its potency and selectivity for BTK. This allows for precise modulation of B-cell receptor signaling and the study of its downstream effects. However, the limitations of 1-(2-fluorobenzoyl)-N-(1,1,3,3-tetramethylbutyl)-4-piperidinecarboxamide include its cost and availability, as well as the potential for off-target effects in certain cell types.
Zukünftige Richtungen
There are several potential future directions for the use of 1-(2-fluorobenzoyl)-N-(1,1,3,3-tetramethylbutyl)-4-piperidinecarboxamide in the treatment of B-cell malignancies. These include:
1. Combination therapy with other targeted agents, such as PI3K inhibitors, to enhance the anti-tumor activity of 1-(2-fluorobenzoyl)-N-(1,1,3,3-tetramethylbutyl)-4-piperidinecarboxamide.
2. Evaluation of 1-(2-fluorobenzoyl)-N-(1,1,3,3-tetramethylbutyl)-4-piperidinecarboxamide in other B-cell malignancies, such as Waldenstrom macroglobulinemia and mantle cell lymphoma.
3. Development of biomarkers to predict response to 1-(2-fluorobenzoyl)-N-(1,1,3,3-tetramethylbutyl)-4-piperidinecarboxamide and identify patients who are most likely to benefit from treatment.
4. Evaluation of 1-(2-fluorobenzoyl)-N-(1,1,3,3-tetramethylbutyl)-4-piperidinecarboxamide in combination with immunotherapy, such as checkpoint inhibitors, to enhance the anti-tumor immune response.
5. Development of 1-(2-fluorobenzoyl)-N-(1,1,3,3-tetramethylbutyl)-4-piperidinecarboxamide analogs with improved pharmacokinetic properties and reduced off-target effects.
In conclusion, 1-(2-fluorobenzoyl)-N-(1,1,3,3-tetramethylbutyl)-4-piperidinecarboxamide is a potent and selective inhibitor of BTK with promising anti-tumor activity in preclinical models of B-cell malignancies. Further research is needed to fully understand its mechanism of action and potential clinical applications.
Wissenschaftliche Forschungsanwendungen
1-(2-fluorobenzoyl)-N-(1,1,3,3-tetramethylbutyl)-4-piperidinecarboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these studies, 1-(2-fluorobenzoyl)-N-(1,1,3,3-tetramethylbutyl)-4-piperidinecarboxamide has shown potent anti-tumor activity, both as a single agent and in combination with other therapies. 1-(2-fluorobenzoyl)-N-(1,1,3,3-tetramethylbutyl)-4-piperidinecarboxamide has also been shown to inhibit B-cell receptor signaling and induce apoptosis (programmed cell death) in B-cells.
Eigenschaften
IUPAC Name |
1-(2-fluorobenzoyl)-N-(2,4,4-trimethylpentan-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31FN2O2/c1-20(2,3)14-21(4,5)23-18(25)15-10-12-24(13-11-15)19(26)16-8-6-7-9-17(16)22/h6-9,15H,10-14H2,1-5H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEWWJLZKJNDAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-fluorophenyl)carbonyl]-N-(2,4,4-trimethylpentan-2-yl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,5-dichlorophenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4755582.png)
![2-[1-(3,4-difluorobenzyl)-4-(5-quinoxalinylmethyl)-2-piperazinyl]ethanol](/img/structure/B4755591.png)
![ethyl N-({[1-(4-chlorophenyl)propyl]amino}carbonyl)-beta-alaninate](/img/structure/B4755597.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-ethyl-5-methyl-4H-1,2,4-triazole](/img/structure/B4755602.png)
![5-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B4755611.png)
![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(2,3-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B4755630.png)
![2-chloro-4-(5-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4755634.png)




![5-tert-butyl-2-methyl-3-phenyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4755677.png)
![N-[4-(4-morpholinyl)benzyl]-N'-phenylurea](/img/structure/B4755683.png)
![1-[4-(4-bromophenoxy)butyl]pyrrolidine](/img/structure/B4755684.png)